molecular formula C13H16O3 B14836792 2-Cyclopropoxy-4-isopropoxybenzaldehyde

2-Cyclopropoxy-4-isopropoxybenzaldehyde

Cat. No.: B14836792
M. Wt: 220.26 g/mol
InChI Key: BJHYBFRHNXXEPB-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is a benzaldehyde derivative, characterized by the presence of cyclopropoxy and isopropoxy groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-isopropoxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with cyclopropyl bromide and isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-4-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropoxy and isopropoxy groups may also influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-4-isopropoxybenzaldehyde is unique due to the presence of both cyclopropoxy and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-cyclopropyloxy-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C13H16O3/c1-9(2)15-12-4-3-10(8-14)13(7-12)16-11-5-6-11/h3-4,7-9,11H,5-6H2,1-2H3

InChI Key

BJHYBFRHNXXEPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C=O)OC2CC2

Origin of Product

United States

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